molecular formula C14H15N3O4 B2739654 methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate CAS No. 1014027-82-7

methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate

Cat. No.: B2739654
CAS No.: 1014027-82-7
M. Wt: 289.291
InChI Key: VLJJEEUONXDRAO-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-methoxy-1H-pyrazole-4-carboxamido)benzoate: Lacks the methyl group on the pyrazole ring.

    Methyl 4-(3-hydroxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate: Has a hydroxyl group instead of a methoxy group.

Uniqueness

Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate is unique due to the presence of both the methoxy and methyl groups on the pyrazole ring, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

methyl 4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-17-8-11(13(16-17)20-2)12(18)15-10-6-4-9(5-7-10)14(19)21-3/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJJEEUONXDRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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